2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene
Description
2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene (CAS: 2734779-59-8) is a halogenated aromatic ether with the molecular formula C₁₄H₁₂ClFO and a molecular weight of 250.69 g/mol. Its structure features a benzene ring substituted with:
- A benzyloxy group (-OCH₂C₆H₅) at position 2,
- Chlorine at position 3,
- Fluorine at position 1,
- Methyl (-CH₃) at position 4.
The SMILES notation (Cc1ccc(F)c(OCc2ccccc2)c1Cl) confirms the spatial arrangement of substituents. Physical properties such as melting/boiling points and solubility remain undocumented .
Properties
Molecular Formula |
C14H12ClFO |
|---|---|
Molecular Weight |
250.69 g/mol |
IUPAC Name |
3-chloro-1-fluoro-4-methyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12ClFO/c1-10-7-8-12(16)14(13(10)15)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
AVBNDAJTNRFPQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Halogenated phenols such as 2-chloro-3-fluoro-4-methylphenol or 3-chloro-1-fluoro-4-methylphenol serve as precursors.
- Benzyl bromide or benzyl chloride is used for benzyloxy group introduction.
- Bases such as potassium carbonate or cesium carbonate facilitate nucleophilic substitution.
Stepwise Synthetic Route
Note: The exact order of halogenation and methylation depends on the starting material used.
Analytical Data and Research Findings
Mechanistic Insights and Process Optimization
- The nucleophilic substitution of the phenolic hydroxyl by benzyl bromide proceeds via an SN2 mechanism facilitated by strong base (Cs2CO3) in polar aprotic solvent (DMF).
- The presence of electron-withdrawing halogens (Cl, F) on the aromatic ring activates the phenol for substitution and influences regioselectivity.
- Temperature control (20-40°C) and reaction time (5-12 hours) are critical to optimize yield and minimize byproducts.
- Extraction and purification steps employ organic solvents such as ethyl acetate or methyl tert-butyl ether (MTBE) to isolate the product efficiently.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzylic alcohols or ketones.
Reduction: Reduction reactions can convert the chloro and fluoro substituents to hydrogen atoms.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can yield benzylic alcohols, while nucleophilic substitution can introduce various functional groups at the chloro or fluoro positions.
Scientific Research Applications
2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene involves its interaction with specific molecular targets and pathways. For example, it may act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing groups like chloro and fluoro can influence its reactivity and interaction with other molecules .
Comparison with Similar Compounds
2-(4-(Benzyloxy)-3-chloro-5-fluorophenyl)-4,4',5,5'-tetramethyl-1,3,2-dioxaborolane (CAS: 2121515-13-5)
- Molecular Formula : C₁₉H₂₁BClFO₃
- Key Differences :
- Benzyloxy group at position 4 (vs. 2 in the target compound).
- Incorporates a dioxaborolane moiety, enabling participation in Suzuki-Miyaura cross-coupling reactions.
- Additional fluorine at position 5.
- Applications : Boronic esters like this are pivotal in pharmaceutical intermediates for C–C bond formation .
Halogenated Derivatives
2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS: 1783823-53-9)
- Molecular Formula : C₇H₅BrClF
- Key Differences :
- Bromine replaces the benzyloxy group at position 2.
- Substituent positions: Methyl at 1 , fluorine at 4 (vs. methyl at 4 , fluorine at 1 in the target compound).
- Reactivity : Bromine enhances electrophilic substitution reactivity compared to the benzyloxy group.
- Safety : Requires stringent handling due to halogen toxicity; immediate decontamination is advised .
Ether Analogues
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene (CAS: 1402004-78-7)
- Molecular Formula : C₈H₅ClF₄O
- Key Differences :
- Methoxy (-OCH₃) replaces benzyloxy, reducing steric bulk.
- Trifluoromethyl (-CF₃) at position 3 (vs. chlorine in the target compound).
- Electronic Effects : The -CF₃ group strongly withdraws electrons, altering ring electrophilicity compared to the methyl group in the target compound.
- Applications : Used in agrochemicals due to fluorine’s metabolic stability .
4-Benzyloxy-3-chlorophenylboronic Acid (CAS: BD00811193)
4-(Benzyloxy)-3-phenethoxybenzaldehyde (CAS: Not provided)
- Synthesis: Produced via Cs₂CO₃-mediated alkylation of phenolic aldehydes with bromoethylbenzene .
- Reactivity : The aldehyde group allows further functionalization (e.g., oxidation to carboxylic acids), unlike the inert methyl group in the target compound .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | Functional Groups | Applications |
|---|---|---|---|---|
| 2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene | C₁₄H₁₂ClFO | 2-OBz, 3-Cl, 1-F, 4-CH₃ | Ether, Halogens | Intermediate, Material Sci |
| 2-(4-(Benzyloxy)-3-chloro-5-fluorophenyl)-dioxaborolane | C₁₉H₂₁BClFO₃ | 4-OBz, 3-Cl, 5-F, dioxaborolane | Boronic ester | Suzuki Coupling |
| 2-Bromo-3-chloro-4-fluoro-1-methylbenzene | C₇H₅BrClF | 2-Br, 3-Cl, 4-F, 1-CH₃ | Halogens | Organic Synthesis |
| 1-Chloro-2-fluoro-4-methoxy-3-CF₃-benzene | C₈H₅ClF₄O | 1-Cl, 2-F, 4-OCH₃, 3-CF₃ | Ether, CF₃ | Agrochemicals |
| 4-Benzyloxy-3-chlorophenylboronic acid | C₁₃H₁₂BClO₃ | 4-OBz, 3-Cl, -B(OH)₂ | Boronic acid | Pharmaceutical Intermediates |
Biological Activity
2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene is a halogenated aromatic compound known for its diverse biological activities. The unique structure of this compound, featuring a benzyloxy group, a chloro substituent, and a fluorine atom, contributes to its potential applications in pharmaceuticals and materials science. This article explores the biological activity of this compound, including its antimicrobial, anticancer properties, and mechanisms of action.
- Molecular Formula : CHClF
- Molecular Weight : 188.64 g/mol
- Structure : The presence of both chloro and fluoro groups enhances the compound's reactivity and potential biological interactions.
Biological Activities
Research indicates that this compound exhibits significant biological activities similar to other halogenated aromatic compounds. These activities include:
- Antimicrobial Activity : Studies suggest that compounds with similar structures possess antimicrobial properties. The introduction of fluorine typically enhances metabolic stability and bioactivity due to its electronegativity and participation in hydrogen bonding .
- Anticancer Properties : Similar halogenated compounds have shown potential in anticancer research. For instance, compounds with fluorine substituents are often investigated for their ability to inhibit cancer cell proliferation .
The mechanism through which this compound exerts its biological effects can be attributed to:
- Interaction with Enzymes : The compound may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways.
- Nucleophilic Substitution Reactions : The presence of halogen atoms allows for various nucleophilic substitution reactions, which are crucial for its reactivity in biological systems .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of several halogenated compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 10 |
| Similar Halogenated Compound A | 15 |
| Similar Halogenated Compound B | 5 |
Study 2: Anticancer Activity
In another investigation, the anticancer efficacy of halogenated aromatic compounds was assessed in vitro against several cancer cell lines. The findings showed that compounds with similar structures inhibited cell growth significantly.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12 |
| Similar Halogenated Compound A | HeLa (Cervical Cancer) | 8 |
| Similar Halogenated Compound B | A549 (Lung Cancer) | 15 |
Q & A
Q. What are the standard synthetic routes for 2-(benzyloxy)-3-chloro-1-fluoro-4-methylbenzene, and how are competing side reactions minimized?
The synthesis typically involves sequential functionalization of a benzene ring. A common strategy includes:
- Benzyloxy introduction : Use of NaH or Cs₂CO₃ to deprotonate phenolic intermediates, followed by benzylation with benzyl bromide (e.g., as in ).
- Halogenation : Directed chlorination/fluorination via Friedel-Crafts or electrophilic substitution, leveraging directing effects of substituents (e.g., methyl groups direct electrophiles to para positions).
- Side reaction control : Competing halogenation at undesired positions is mitigated by optimizing reaction temperature, solvent polarity, and stoichiometry. For example, low temperatures (−10°C to 0°C) suppress overhalogenation .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm; aromatic splitting patterns for chloro/fluoro groups).
- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~ 280–290 Da).
- X-ray crystallography : Definitive structural confirmation, as demonstrated in analogous benzyloxy-substituted aromatics ().
- HPLC-PDA : Purity assessment (>95% by area normalization) .
Q. What safety protocols are essential for handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis.
- Spill management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .
Advanced Research Questions
Q. How can regioselectivity challenges during halogenation be addressed in this compound’s synthesis?
Regioselectivity is influenced by:
- Directing groups : The methyl group directs electrophiles to the para position (C-4), while benzyloxy groups activate ortho/para positions. Competing effects require precise control of reaction conditions.
- Temperature modulation : Lower temperatures favor kinetic control (e.g., fluorination at less sterically hindered positions).
- Protecting groups : Temporary protection of hydroxyl groups (e.g., silylation) can redirect halogenation pathways .
Q. What is the compound’s stability under acidic/basic conditions, and how does this impact its use in multistep syntheses?
- Acidic conditions : The benzyloxy group is susceptible to cleavage via H⁺ catalysis. Stability tests (e.g., TLC monitoring in 1M HCl/THF) show degradation within 2 hours at 50°C.
- Basic conditions : Stable in mild bases (pH < 10) but degrades in strong bases (e.g., NaOH/MeOH) via nucleophilic aromatic substitution.
- Mitigation : Use non-acidic workup conditions (e.g., aqueous NaHCO₃) and avoid prolonged exposure to bases .
Q. How can this compound serve as a precursor in natural product synthesis?
- Benzofuran scaffolds : The benzyloxy and halide substituents enable participation in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to build polycyclic frameworks ().
- Deprotection strategies : Hydrogenolysis (H₂/Pd-C) removes the benzyl group, generating phenolic intermediates for further functionalization .
Data Contradictions and Resolution
- Contradiction : Conflicting reports on optimal halogenation solvents (DMF vs. THF).
- Contradiction : Discrepancies in reported melting points for analogous compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
